Diheptylamine
Overview
Description
Diheptylamine is an organic compound with the molecular formula C₁₄H₃₁N. It is a secondary amine, characterized by the presence of two heptyl groups attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is sparingly soluble in water but readily dissolves in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptylamine is typically synthesized through the hydrogenation of heptanamide. The process involves the following steps:
Heptanamide Preparation: Heptanoic acid is reacted with ammonia to form heptanamide.
Hydrogenation: Heptanamide is then subjected to hydrogenation in the presence of a catalyst such as nickel or platinum.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diheptylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrosoheptane, Nitroheptane
Reduction: Heptylamine
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Diheptylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in the study of amine metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is employed in the production of surfactants, corrosion inhibitors, and lubricants .
Mechanism of Action
The mechanism of action of diheptylamine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: Another secondary amine with two phenyl groups instead of heptyl groups.
Dibutylamine: A secondary amine with two butyl groups.
Diethylamine: A secondary amine with two ethyl groups
Uniqueness of Diheptylamine
This compound is unique due to its longer alkyl chains, which impart distinct physical and chemical properties. These longer chains enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This makes this compound particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
IUPAC Name |
N-heptylheptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h15H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWMENBYMFZACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062444 | |
Record name | 1-Heptanamine, N-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470-68-0 | |
Record name | Diheptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2470-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanamine, N-heptyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diheptylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanamine, N-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptanamine, N-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-HEPTANAMINE, N-HEPTYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E36MJ5OI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diheptylamine interact with uranium in dilute carbonate solutions and what are the downstream effects?
A1: this compound acts as a collector in the flotation separation of uranium from dilute carbonate solutions. [] The process involves several steps:
- Interaction: this compound, introduced as a 0.4% alcoholic solution, rapidly interacts with uranium anions present in the solution. []
- Sublate Formation: This interaction leads to the formation of a finely dispersed colloidal solution containing uranium-diheptylamine sublate. []
- Flotation: The sublate, having hydrophobic properties due to this compound, attaches to air bubbles introduced into the solution. [] This process separates the uranium-containing sublate from the rest of the solution.
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